![molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9](/img/no-structure.png)

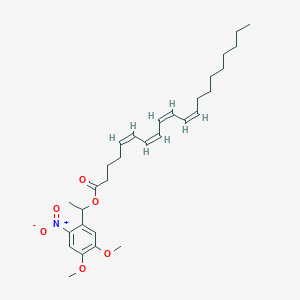

Phenanthrene-[U-13C]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

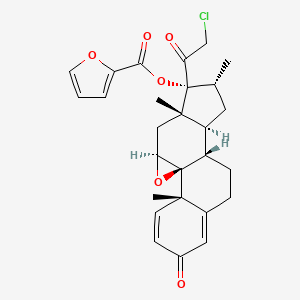

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . It consists of three fused benzene rings and appears as a colorless, crystal-like solid . It is used to make dyes, plastics, pesticides, explosives, and drugs .

Synthesis Analysis

Phenanthrene can be synthesized through various methods. The traditional synthesis methods involve the formation of cycles and subsequent “aromatization”, linked to those proposed by Haworth and Bardhan-Sengupta . Other methods include the Ullman coupling reactions, the Heck reaction, the Suzuki reaction, and the MacMurry reaction .Molecular Structure Analysis

Phenanthrene has a molecular formula of C14H10 . Its average mass is 178.229 Da and its mono-isotopic mass is 178.078247 Da . The structure of Phenanthrene consists of three fused benzene rings .Chemical Reactions Analysis

Phenanthrene undergoes various chemical reactions. It can be oxidized to phenanthrenequinone with chromic acid . It also reacts with concentrated nitric acid with sulphuric acid to yield 9-nitrophenanthrene . Furthermore, it can be reduced to 9, 10 dihydrophenanthrene when vigorously shaken with solid lithium aluminium hydride at high temperatures .Physical And Chemical Properties Analysis

Phenanthrene is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius .Safety And Hazards

将来の方向性

Research is being conducted on enhancing the anaerobic biodegradation of Phenanthrene in polluted soil by bioaugmentation and biostimulation . This could lead to more effective methods for the remediation of Phenanthrene-contaminated environments. Another interesting direction is the use of liquid CO2 as a benign medium to perform safe ozonolysis of Phenanthrene at near-ambient temperatures .

特性

CAS番号 |

1173018-81-9 |

|---|---|

製品名 |

Phenanthrene-[U-13C] |

分子式 |

¹³C₁₄H₁₀ |

分子量 |

192.13 |

同義語 |

[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

![1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone](/img/structure/B1146036.png)